3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, imidazole derivatives have been reported to show a broad range of chemical and biological properties .
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21-20-10)16(23)22-7-3-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUGDXLCNKEIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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